An In-depth Technical Guide to the Physicochemical Properties of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride is a key pharmaceutical intermediate, notably in the synthesis of Dronedarone, an antiarrhythmic agent used in the management of atrial fibrillation and atrial flutter. The precise control and understanding of its physicochemical properties are paramount for consistent reaction kinetics, yield optimization, and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and outlines detailed, field-proven methodologies for their experimental determination. As a Senior Application Scientist, the focus here is not merely on the 'what' but the 'why'—elucidating the scientific rationale behind each experimental choice to ensure robust and reproducible results.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity.
| Identifier | Value | Source |
| Chemical Name | 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride | [1] |
| CAS Number | 437651-44-0 | |
| Molecular Formula | C₁₈H₃₀ClNO₃ | [1] |
| Molecular Weight | 343.89 g/mol | [1] |
| Appearance | Off-white to light yellow powder |
The molecular structure, presented below, reveals a benzoic acid moiety linked via a propoxy chain to a dibutylamino group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for its application in pharmaceutical synthesis.[1]
Caption: Molecular Structure of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride.
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For pharmaceutical intermediates, a sharp and defined melting range is indicative of high purity.[2]
| Property | Value | Source |
| Melting Point | 155-157 °C |
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol adheres to the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[2][3]
Rationale: The capillary method is a widely accepted and robust technique for determining the melting range of a solid. The controlled heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, allowing for an accurate observation of the melting transition.[4][5]
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.
-
Glass capillary tubes (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[3]
-
Sample pulverizing tool (e.g., mortar and pestle).
Procedure:
-
Sample Preparation: Gently pulverize a small amount of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride to a fine powder. This ensures uniform packing and efficient heat transfer.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2.5-3.5 mm.[2] Tap the sealed end of the capillary on a hard surface to tightly pack the sample.
-
Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating:
-
For a preliminary, rapid determination, heat at a rate of 10-20 °C/min to approximate the melting point.
-
For an accurate determination, start heating at a rate that will bring the temperature to approximately 10 °C below the expected melting point. Then, adjust the heating rate to 1 ± 0.5 °C/min.[2]
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting range.
-
Replicates: Perform the determination in triplicate to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Solubility
The solubility of a drug intermediate is a critical parameter that influences reaction conditions, purification strategies, and formulation development. The hydrochloride salt form of 4-[3-(dibutylamino)propoxy]benzoic acid is intended to enhance its aqueous solubility.[1]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[6][7] It ensures that the solution is fully saturated with the solute and that equilibrium has been reached between the solid and dissolved states.
Materials:
-
4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
-
Selection of relevant solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO)).
-
Calibrated analytical balance.
-
Orbital shaker or magnetic stirrer with temperature control.
-
Centrifuge.
-
Syringe filters (0.45 µm).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.
Procedure:
-
Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Dissociation Constant (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different pH values. This, in turn, influences its solubility, absorption, and interaction with other molecules. For 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride, we would expect two pKa values: one for the carboxylic acid group and one for the tertiary amine.
Experimental Protocol: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.[8][9][10] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the equivalence points and, consequently, the pKa values.
Apparatus and Reagents:
-
Calibrated pH meter with a combination electrode.
-
Automated titrator or a burette.
-
Magnetic stirrer and stir bar.
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M).
-
Inert gas (e.g., nitrogen) for purging.
-
Potassium chloride (for maintaining constant ionic strength).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is limited). Add a background electrolyte like KCl to maintain a constant ionic strength.
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic or basic end of the titration range, depending on which pKa is being determined.
-
Titration: Titrate the solution with the standardized acid or base at a constant rate, while continuously monitoring the pH. Record the pH and the volume of titrant added at regular intervals. Purge the solution with an inert gas to prevent interference from atmospheric CO₂.[8]
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. The equivalence points are identified as the points of maximum slope on the titration curve (inflection points).
-
Replicates: Perform at least three titrations to ensure the accuracy and precision of the results.[8]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models can provide valuable estimates of physicochemical properties. The following data is based on such predictions and should be considered as such.
| Property | Predicted Value | Source |
| ACD/LogP | 5.07 | [1] |
| ACD/LogD (pH 5.5) | 3 | [1] |
| ACD/LogD (pH 7.4) | 3 | [1] |
| #H bond acceptors | 4 | [1] |
| #H bond donors | 1 | [1] |
| #Freely Rotating Bonds | 12 | [1] |
| Flash Point | 220.3 °C | [1] |
| Boiling Point | 440.7 °C at 760 mmHg | [1] |
Note: These values are computationally derived and have not been experimentally verified. They can serve as a useful guide for initial experimental design.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic methods are indispensable for confirming the structure and purity of pharmaceutical intermediates. While specific spectra for 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride are not publicly available, this section outlines the expected key features and the methodologies for their acquisition.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds and for quantifying their concentration. A well-developed HPLC method can separate the main compound from any impurities or degradation products.
Typical Method Parameters:
-
Column: A reversed-phase column (e.g., C18 or C8) is generally suitable for a molecule with this polarity.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.
-
Detection: UV detection at a wavelength where the benzoic acid chromophore exhibits strong absorbance (typically around 230-280 nm).
-
Quantification: An external standard calibration curve would be constructed using a reference standard of known purity and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected Characteristic Peaks:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.
-
C-O stretch (ether): A band in the 1250-1000 cm⁻¹ region.
-
N-H stretch (amine salt): A broad band in the 2200-3000 cm⁻¹ region.
-
C-H stretches (aliphatic and aromatic): Bands in the 2850-3100 cm⁻¹ region.
-
C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it a powerful tool for structural elucidation and confirmation. Both ¹H and ¹³C NMR would be employed.
Expected ¹H NMR Features:
-
Aromatic protons: Signals in the aromatic region (typically 7-8 ppm).
-
Alkyl protons of the butyl and propoxy chains: A series of multiplets in the upfield region (typically 0.8-4.5 ppm).
-
Protons adjacent to the nitrogen and oxygen atoms: These would be deshielded and appear at a higher chemical shift.
-
Carboxylic acid proton: A broad singlet at a downfield chemical shift (>10 ppm).
Expected ¹³C NMR Features:
-
Carbonyl carbon: A signal in the downfield region (around 170-180 ppm).
-
Aromatic carbons: Signals in the 110-160 ppm range.
-
Aliphatic carbons: Signals in the upfield region (10-70 ppm).
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Expected Mass Spectrum:
-
Molecular Ion Peak: In positive ion mode, a peak corresponding to the free base [M+H]⁺ would be expected at m/z 308.2. The intact hydrochloride salt is not typically observed.
-
Fragmentation Pattern: Fragmentation would likely involve cleavage of the propoxy and butyl chains, providing further structural information.
Conclusion
4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride is a critical intermediate in modern pharmaceutical synthesis. A thorough understanding and experimental verification of its physicochemical properties are essential for ensuring the quality, consistency, and efficiency of the manufacturing process. This guide has synthesized the available information and provided a framework of robust, scientifically-grounded protocols for the comprehensive characterization of this important compound. The application of these methodologies will empower researchers and drug development professionals to confidently utilize this intermediate in their synthetic endeavors.
References
- United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. [URL: https://www.uspbpep.com/usp31nf26s1_c741.html]
- Ningbo Inno Pharmchem Co., Ltd. The Synthesis Pathway: Key Intermediates in Dronedarone Production. [URL: https://www.inno-pharmchem.com/news/the-synthesis-pathway-key-intermediates-in-dronedarone-production-34757565.html]
- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [URL: https://www.thinksrs.
- USP Melting Point Reference Standards: Evaluation of parameters that affect the melting point. ResearchGate. [URL: https://www.researchgate.
- Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c748292832244a5a557b6f]
- United States Pharmacopeia. 〈741〉 Melting Range or Temperature. USP-NF. [URL: https://www.uspnf.com/official-text/proposal-status-commentary/guid-b3d9aec4-27d6-4268-8116-22221f1af1de]
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [URL: https://www.creative-bioarray.
- Enamine. Determining pKa. [URL: https://enamine.
- Guidechem. 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride 437651-44-0 wiki. [URL: https://www.guidechem.com/wiki/4--3--dibutylamino-propoxy-benzoic-acid-hydrochloride-cas-437651-44-0.html]
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [URL: https://dergipark.org.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://www.dissolutiontech.com/DT2401/DT2401_A02.pdf]
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. [URL: https://dmpk.wuxiapptec.com/in-vitro-adme/kinetic-thermodynamic-solubility-testing/]
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